molecular formula C13H9ClO2 B6338597 (2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1220995-33-4

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B6338597
CAS RN: 1220995-33-4
M. Wt: 232.66 g/mol
InChI Key: GMCSYKYOVWPLCS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as Furan-3-Chlorophenylprop-2-en-1-one, is a chemical compound with a wide range of applications in both scientific research and laboratory experiments. It is a member of the furan family, and is composed of a furan ring and a phenyl ring connected by a double bond. It has a molecular weight of 200.61 g/mol and a melting point of 118-119 °C. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, and is insoluble in water.

Mechanism of Action

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onerophenylprop-2-en-1-one is known to interact with a variety of receptors in the body. It binds to the serotonin 5-HT1A receptor, as well as to the dopamine D2 receptor. It is also known to interact with the GABA receptor, as well as with the muscarinic acetylcholine receptor. It is thought to act as an agonist at these receptors, which results in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onerophenylprop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to act as a serotonin 5-HT1A receptor agonist, which results in increased serotonin levels in the brain. It has also been found to act as a dopamine D2 receptor agonist, which results in increased dopamine levels in the brain. It has also been found to act as a GABA receptor agonist, which results in increased levels of GABA in the brain.

Advantages and Limitations for Lab Experiments

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onerophenylprop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is soluble in organic solvents, which makes it easy to use in a variety of laboratory experiments. However, it is insoluble in water, which can limit its use in certain experiments. Additionally, it is known to have a wide range of effects on various receptors, which can make it difficult to study the specific effects of the compound.

Future Directions

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onerophenylprop-2-en-1-one has a wide range of potential future applications. It could be used in the development of new drugs or drug delivery systems, as well as in the development of new therapies for various diseases. Additionally, further research could be done to determine the exact mechanism of action of the compound, as well as to explore its potential therapeutic uses. Other potential future directions include studying its effects on various biochemical and physiological pathways, as well as its potential interactions with other drugs or compounds.

Synthesis Methods

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onerophenylprop-2-en-1-one can be synthesized by a two-step process. The first step involves the reaction of furan with 3-chlorobenzaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. The second step involves the reaction of the resulting product with an alkyl halide, such as ethyl bromide, in the presence of a base, such as sodium hydroxide. The resulting product is then purified by recrystallization.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onerophenylprop-2-en-1-one has been widely used in scientific research for various applications. It has been used in studies of the mechanism of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in studies of the structure-activity relationships of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCSYKYOVWPLCS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

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